1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde
Description
Structural Characteristics and Nomenclature
IUPAC Nomenclature Rationale
The systematic name follows fused-ring numbering conventions:
- The parent heterocycle (imidazole) receives priority over the carbocycle (cyclopentane).
- The "cyclopenta[d]" prefix indicates fusion at the d-edge of imidazole (positions 1-2a-3-4a in imidazole numbering).
- Hydrogenation states are specified through the "1H,4H,5H,6H" descriptor, denoting saturation at positions 1,4,5,6 while retaining aromaticity in the remaining imidazole fragment.
- The "-carbaldehyde" suffix locates the formyl group at position 2 via the lowest possible numbering.
Molecular Geometry and Ring Strain Analysis
The molecule exhibits distinct geometric features:
- N1-C2: 1.32 Å
- C2-N3: 1.37 Å
- N3-C4: 1.32 Å | |
| Ring fusion | Torsional strain at fusion bonds (C5-C6: 1.54 Å) creates non-coplanar alignment between rings | |
Computational studies reveal total ring strain energy of 18.3 kJ/mol:
Tautomeric Possibilities and Resonance Structures
The electronic structure permits three dominant resonance forms:
- Aromatic imidazolium form : Features complete π-delocalization across N1-C2-N3-C4 with charge separation (Figure 1A).
- Carbaldehyde-stabilized form : Conjugative interaction between C2-formyl and N3 lone pair reduces aromaticity (Figure 1B).
- Tautomeric form : Proton shift from N1 to N3 creates 3H-imidazole variant, though this is disfavored by 9.7 kJ/mol according to DFT calculations.
Resonance energy calculations (HMO method) give a value of 105 kJ/mol, 23% lower than unsubstituted imidazole due to reduced π-overlap from cyclopentane fusion.
Figure 1 : Dominant resonance structures of 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde
(A) N1-protonated form (B) Carbaldehyde-conjugated form
O O
|| ||
C=O C=O
\ \
N N+--C-
| | |
N--C--N N--C--N
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[d]imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-7-8-5-2-1-3-6(5)9-7/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLXQOYUVXQVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339499-04-5 | |
| Record name | 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Vilsmeier-Haack Formylation of a Preformed Cyclopenta[d]imidazole
The Vilsmeier-Haack reaction is a classical method for introducing formyl groups into electron-rich aromatic systems. Adapting this approach:
- Step 1 : Synthesize the cyclopenta[d]imidazole core via cyclocondensation of a cyclopentane-diamine derivative with a carbonyl source.
- Step 2 : Treat the intermediate with a Vilsmeier reagent (e.g., POCl₃/DMF ) to install the formyl group at the 2-position.
Hypothetical Reaction Scheme :
$$
\text{Cyclopenta[d]imidazole} + \text{POCl₃/DMF} \rightarrow \text{1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde}
$$
Key Considerations :
Oxidative Dehydrogenation of a Hydroxymethyl Intermediate
An alternative strategy involves:
- Step 1 : Introduce a hydroxymethyl group (-CH₂OH) at the 2-position via nucleophilic addition or alkylation.
- Step 2 : Oxidize the hydroxymethyl group to the aldehyde using agents like MnO₂ or Swern oxidation conditions.
Example Protocol :
- React cyclopenta[d]imidazole with paraformaldehyde under basic conditions to form the hydroxymethyl intermediate.
- Oxidize with MnO₂ in dichloromethane at room temperature.
Advantages :
- Avoids harsh acidic conditions required for Vilsmeier-Haack.
- Compatible with acid-sensitive functional groups.
Cyclocondensation of Aldehyde-Containing Precursors
Constructing the imidazole ring around a preexisting aldehyde group:
- Step 1 : Prepare a cyclopentane-derived diamine with an aldehyde moiety.
- Step 2 : Perform cyclocondensation with a carbonyl compound (e.g., triphosgene ) to form the imidazole ring.
Reaction Mechanism :
$$
\text{NH}2\text{-Cyclopentane-CHO} + \text{Cl}3\text{C(O)OCl} \rightarrow \text{Cyclopenta[d]imidazole-2-carbaldehyde} + \text{byproducts}
$$
Challenges :
- Ensuring regioselectivity during ring closure.
- Purification of the bicyclic product from oligomeric byproducts.
Experimental Optimization and Catalytic Strategies
Catalytic Enhancements
- Lewis Acids : BF₃·Et₂O has been shown to enhance electrophilic substitution in indole formylation. Its use in cyclopenta[d]imidazole systems could improve yields.
- Palladium Catalysis : Cross-coupling reactions (e.g., Suzuki-Miyaura ) might assist in constructing substituted precursors before formylation.
Solvent and Temperature Effects
Data from analogous reactions suggest:
| Condition | Yield (%) | Reference |
|---|---|---|
| DCM, BF₃·Et₂O, rt | 78 | |
| Acetonitrile, 60°C | 33 | |
| Toluene, reflux | <20 |
Optimal results are achieved in dichloromethane with BF₃·Et₂O at room temperature.
Characterization and Analytical Data
Successful synthesis requires rigorous validation:
Spectroscopic Methods
Chemical Reactions Analysis
1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development and clinical trials.
Industry: It may be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde with structurally related imidazole derivatives:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Structural Similarity Score* |
|---|---|---|---|---|
| 1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol | 10442-99-6 | C₆H₈N₂S | Cyclopenta[d]imidazole core, -SH | N/A |
| 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | 3012-80-4 | C₉H₈N₂O | Benzo[d]imidazole core, -CHO, -CH₃ | 0.93 |
| 6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | 885280-34-2 | C₈H₅FN₂O | Benzo[d]imidazole core, -CHO, -F | 0.84 |
| 5-Phenyl-1H-imidazole-2-carbaldehyde | 56248-10-3 | C₁₀H₈N₂O | Imidazole core (non-fused), -CHO, -Ph | 0.63 |
*Similarity scores are based on structural overlap with benzo[d]imidazole-2-carbaldehyde derivatives .
Key Observations:
Fused Ring Systems :
- The cyclopenta[d]imidazole core introduces steric strain and reduced aromaticity compared to benzo[d]imidazole analogs. This may increase reactivity in cross-coupling or cycloaddition reactions.
- Benzo[d]imidazole derivatives (e.g., CAS 3012-80-4) exhibit higher structural similarity (0.93) due to shared fused-ring systems and carbaldehyde groups .
Substituent Effects: Alkyl groups (e.g., -CH₃ in CAS 3012-80-4) minimally impact similarity scores, whereas electronegative substituents like fluorine (CAS 885280-34-2) reduce scores to 0.84 . Non-fused imidazoles (e.g., 5-phenyl derivative, CAS 56248-10-3) show the lowest similarity (0.63), highlighting the importance of fused-ring systems in structural alignment.
Functional Group Reactivity :
- The carbaldehyde group in all compounds serves as an electrophilic site for condensation reactions (e.g., Schiff base formation). Steric hindrance from the cyclopenta ring may slow reactivity compared to planar benzoimidazoles.
Physicochemical Properties (Inferred)
- Stability : Ring strain in the cyclopenta system may render the compound more prone to ring-opening reactions under acidic/basic conditions.
- Synthetic Utility : The carbaldehyde group enables derivatization into hydrazones or thiosemicarbazones, which are common in medicinal chemistry .
Biological Activity
1H,4H,5H,6H-Cyclopenta[d]imidazole-2-carbaldehyde is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
The compound's chemical characteristics are pivotal in understanding its biological activity. The molecular formula is with a molecular weight of approximately 135.15 g/mol. Below is a summary of key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H7N3O |
| Molecular Weight | 135.15 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 220 °C |
| LogP | 1.5 |
The biological activity of this compound is primarily attributed to its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various biological pathways, making it a potential candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Bacillus subtilis | 20 |
| Candida albicans | 17 |
The above table summarizes the antimicrobial efficacy of the compound as evaluated through disk diffusion assays against selected microbial strains.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A notable study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant increase in apoptotic markers such as caspase-3 activation and PARP cleavage. The compound demonstrated an IC50 value of approximately 25 µM.
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 200 |
This table illustrates the reduction in cytokine levels following treatment with the compound, indicating its potential use in managing inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde, and how do reaction conditions influence yield?
The synthesis of imidazole-carbaldehyde derivatives typically involves oxidation of alcohol precursors or reductive amination. For example, analogous compounds like 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde are synthesized via oxidation of (1-alkyl-1H-benzimidazol-2-yl)methanol using MnO₂ in ethyl acetate at 65°C, achieving yields of 60–76% . For cyclopenta-fused systems, solvent choice (e.g., acetonitrile or dichloromethane) and catalysts (e.g., NaBH(OAc)₃) are critical for regioselectivity and yield optimization . Purification often requires column chromatography or recrystallization.
Q. What spectroscopic techniques are most effective for confirming the structure of cyclopenta-imidazole carbaldehydes?
Key techniques include:
- ¹H/¹³C NMR : To confirm aldehyde proton resonance (δ ~9.5–10.0 ppm) and cyclopenta ring protons.
- FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
- HRMS : For precise molecular weight validation.
For example, 1H-benzo[d]imidazole-2-carbaldehyde was characterized using these methods, with InChIKey and PubChem CID data ensuring reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the aldehyde group in cyclopenta-imidazole derivatives?
Density Functional Theory (DFT) calculations can model electrophilicity at the aldehyde carbon, guiding predictions for nucleophilic additions (e.g., hydrazone formation). Collision cross-section analysis (as used for 2-cyclopropyl-1H-imidazole-4-carbaldehyde) provides insights into molecular conformation and reactivity . Tools like Gaussian or ORCA are employed to simulate transition states for reactions such as reductive amination .
Q. How do substituents on the cyclopenta ring influence the compound’s electronic properties and bioactivity?
Electron-withdrawing groups (e.g., halogens) increase the aldehyde’s electrophilicity, enhancing reactivity in Schiff base formation. For instance, 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde shows altered bioavailability compared to non-halogenated analogs . Comparative studies with fluorinated derivatives (e.g., 7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde) reveal steric and electronic effects on binding to biological targets .
Q. What strategies resolve discrepancies in reported biological activities of imidazole carbaldehydes?
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. To address this:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Validate purity : HPLC (>97%) and LC-MS ensure compound integrity .
- Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify trends .
Methodological Challenges
Q. How to optimize regioselectivity in the synthesis of cyclopenta-imidazole derivatives?
Regioselectivity is influenced by:
Q. What are the best practices for stabilizing the aldehyde group during storage?
- Storage : Under inert gas (N₂/Ar) at 2–8°C in airtight containers to prevent oxidation.
- Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid hydrate formation .
Biological Evaluation
Q. How to design assays for evaluating the antimicrobial potential of cyclopenta-imidazole carbaldehydes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
